3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide
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Overview
Description
The compound “3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide” is a complex organic molecule. It contains a chloroacetyl group, a chromen group, and a propanamide group . The molecule is likely to be involved in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with acyl chlorides . The reaction typically proceeds through a nucleophilic addition-elimination mechanism . The amine acts as a nucleophile and attacks the electrophilic carbon in the acyl chloride, leading to the formation of an intermediate. This intermediate then undergoes elimination to form the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent functional groups. The presence of the chromen group suggests that the molecule may have a cyclic structure . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of the chloroacetyl, chromen, and propanamide groups . The chloroacetyl group, in particular, is known to be highly reactive and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloroacetyl group could make the compound highly reactive . The exact properties would need to be determined through experimental analysis.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-9-14(19)17(7-5-13(16)18)11-6-8-20-12-4-2-1-3-10(11)12/h1-4,11H,5-9H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZGHNBGYLECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N(CCC(=O)N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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